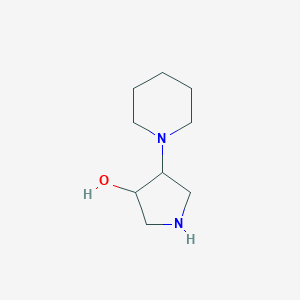

4-(1-Piperidinyl)-3-pyrrolidinol

Beschreibung

Eigenschaften

IUPAC Name |

4-piperidin-1-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-9-7-10-6-8(9)11-4-2-1-3-5-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWZAEGLDMHZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Cyclization of Hydroxybutyronitrile Derivatives

A prominent industrially relevant method involves the reductive cyclization of hydroxybutyronitrile compounds under acidic conditions with hydrogen gas in the presence of Raney nickel catalyst, sometimes combined with palladium on carbon. This process converts a hydroxybutyronitrile intermediate into the pyrrolidinol ring system through catalytic hydrogenation and cyclization.

- Starting Material: 4-azido-3-hydroxybutyronitrile or 4-chloro-3-hydroxybutyronitrile.

- Catalysts: Raney nickel or a mixture of Raney nickel and palladium on carbon.

- Reaction Conditions: Room temperature to 50°C, hydrogen pressure 15–150 psi (preferably 25–75 psi).

- Solvent: Acidic aqueous-organic mixtures (e.g., isopropanol with water and hydrochloric acid).

- Process: Hydrogen uptake occurs until complete reductive cyclization to 3-pyrrolidinol derivatives.

- Isolation: Removal of solvent, neutralization with base, and vacuum distillation to isolate the free base.

This method was demonstrated to yield 3-pyrrolidinol with approximately 30% isolated yield after vacuum distillation, confirmed by proton NMR and mass spectrometry analysis.

Preparation of Hydroxybutyronitrile Precursors

The hydroxybutyronitrile intermediates are prepared by reacting epichlorohydrin with cyanating agents such as acetone cyanohydrin, hydrogen cyanide, or potassium cyanide. This step forms 4-chloro-3-hydroxybutyronitrile, which is then subjected to catalytic reduction to yield 3-pyrrolidinol derivatives.

Multi-step Synthesis Involving Piperidine and Pyrrolidine Ring Formation

The synthesis of this compound specifically involves:

- Formation of the piperidine ring.

- Formation of the pyrrolidine ring.

- Subsequent functionalization to link these moieties.

Industrial routes often use cyclization of appropriate precursors under controlled conditions to ensure high yield and purity. Although detailed stepwise synthetic schemes for the exact compound this compound are less frequently published, the general approach involves combining the piperidine and pyrrolidine ring systems via nucleophilic substitution or reductive amination strategies.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Piperidinyl)-3-pyrrolidinol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The nitrogen atoms in both the piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in THF or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 4-(1-Piperidinyl)-3-pyrrolidinone.

Reduction: 4-(1-Piperidinyl)-3-aminopyrrolidine.

Substitution: Various N-substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4-(1-Piperidinyl)-3-pyrrolidinol can be categorized into several key areas:

Medicinal Chemistry

- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit analgesic properties and influence neurotransmitter systems, particularly serotonin receptors. Studies have shown that these interactions can lead to significant pharmacological effects, including pain relief and modulation of central nervous system functions .

- Drug Design : The compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals. Its structural properties facilitate the incorporation of piperidine moieties into various drug candidates, enhancing their efficacy and pharmacokinetic profiles .

- Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This potential makes it a candidate for further investigation in antimicrobial drug development.

- Gene Regulation : The compound has been explored for its ability to modulate gene expression, providing insights into gene regulation mechanisms. Its application in gene silencing and activation studies can enhance understanding of genetic control in various biological processes .

Industrial Applications

- Material Science : In the industrial sector, this compound is utilized in developing smart polymers that respond to environmental stimuli such as temperature and pH. This application is crucial for creating advanced materials for sensors and actuators .

- Nanotechnology : The compound is being investigated for its role in designing nanocarriers for targeted drug delivery systems. By encapsulating therapeutic agents within nanoscale carriers, it improves targeting and release profiles, enhancing treatment efficacy .

Data Table: Summary of Applications

Case Study 1: Analgesic Properties

A study conducted on various piperidine derivatives, including this compound, demonstrated significant analgesic activity. The results indicated that certain derivatives could reduce pain responses effectively compared to standard analgesics. This finding suggests potential therapeutic applications in pain management .

Case Study 2: Gene Expression Modulation

Research involving the use of piperidine derivatives for gene regulation revealed that this compound could inhibit specific gene expressions linked to disease pathways. This capability offers a promising avenue for developing targeted therapies in genetic disorders .

Wirkmechanismus

The mechanism of action of 4-(1-Piperidinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Substituents: this compound lacks the benzisoxazole or fluorinated aromatic groups seen in iloperidone and risperidone derivatives, which are critical for antipsychotic activity .

- Functional Groups: The hydroxyl group in this compound may enhance hydrogen bonding and solubility compared to non-polar analogs like 3-(1-methylpyrrolidin-2-yl)-piperidine .

Pharmacological and Metabolic Comparison

Key Insights :

- Receptor Targeting: Iloperidone and risperidone act via dopamine D2 and serotonin 5-HT2A antagonism, facilitated by their benzisoxazole-piperidine scaffolds . The absence of such groups in this compound suggests divergent targets.

- Metabolic Stability: Fluorinated aromatic groups in iloperidone and risperidone derivatives slow metabolism, whereas the hydroxyl group in this compound may increase susceptibility to phase II conjugation .

Physicochemical Properties

Implications :

- The hydroxyl group in this compound may improve aqueous solubility compared to iloperidone and risperidone, which rely on lipophilic groups for blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(1-Piperidinyl)-3-pyrrolidinol derivatives, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of piperidine-pyrrolidinol derivatives often involves acylation or alkylation reactions. For example, spiro-piperidine compounds can be synthesized via N-acylation of precursor piperidines under mild conditions, achieving yields >85% when using stoichiometric acylating agents in dichloromethane with catalytic bases like triethylamine . Optimization strategies include factorial design experiments to evaluate variables such as solvent polarity, temperature, and reaction time . GC-MS and IR spectroscopy are critical for structural confirmation, though low molecular ion intensities (0.5–8%) in mass spectra may necessitate complementary techniques like NMR .

Q. How can researchers ensure the stability of this compound during storage and experimental procedures?

- Methodological Answer : Stability studies should assess susceptibility to hydrolysis, oxidation, and photodegradation. For hygroscopic or thermally sensitive derivatives, storage under inert atmospheres (argon/nitrogen) at –20°C in amber vials is recommended. Pre-experimental TGA/DSC analysis can identify decomposition thresholds (e.g., exothermic peaks above 150°C) . For aqueous work, buffered solutions (pH 6–8) minimize hydrolysis, as piperidine moieties are prone to ring-opening under acidic conditions .

Q. What analytical techniques are most reliable for characterizing this compound and resolving spectral data contradictions?

- Methodological Answer : Discrepancies in spectral data (e.g., GC-MS vs. NMR) often arise from impurities or tautomerism. Multi-technique validation is essential:

- GC-MS : Useful for purity assessment but limited by low molecular ion abundance; derivatization (e.g., silylation) enhances volatility .

- NMR : 2D experiments (COSY, HSQC) clarify proton-carbon correlations, particularly for stereoisomers .

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives, as seen in analogous piperidine-thiopyrano structures .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies (using software like AutoDock Vina) identify binding affinities for target receptors, such as neurotransmitter transporters. For example, piperidine-pyrrolidinol hybrids exhibit conformational flexibility; MD simulations (GROMACS) assess stability in lipid bilayers or protein pockets . Virtual screening of PubChem libraries can prioritize analogs with optimal ADMET profiles .

Q. What strategies address contradictory pharmacological data in studies of this compound derivatives?

- Methodological Answer : Contradictions may stem from assay variability or off-target effects. Solutions include:

- Dose-response curves : Validate activity across multiple concentrations (e.g., IC50 shifts in enzyme assays).

- Orthogonal assays : Compare results from radioligand binding vs. functional cAMP assays .

- Metabolite profiling : LC-HRMS identifies active metabolites that may contribute to observed effects .

- Case Study : In spiro-piperidine analogs, discrepancies between in vitro and in vivo activity were traced to cytochrome P450-mediated oxidation, requiring metabolic stability assays .

Q. How can researchers optimize reactor design for scaling up this compound synthesis?

- Methodological Answer : Pilot-scale reactors must balance heat/mass transfer and safety. For exothermic acylations:

- Continuous flow systems : Minimize thermal gradients using microchannel reactors (residence time <5 min) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch failures .

- Hazard mitigation : Address flammability risks (e.g., solvent substitution from THF to 2-MeTHF) and ensure compliance with GHS hazard codes (H315, H319) .

Q. What role does stereochemistry play in the biological activity of this compound derivatives, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantiomers often differ in potency or toxicity. Chiral resolution methods include:

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol modifiers .

- Asymmetric synthesis : Catalytic enantioselective alkylation (e.g., Evans oxazaborolidine catalysts) .

- Circular Dichroism (CD) : Confirms enantiopurity by comparing experimental and simulated spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.